molecular formula C20H17ClO5 B4050284 methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B4050284
M. Wt: 372.8 g/mol
InChI Key: UNKRSKZDPIIBDI-UHFFFAOYSA-N
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Description

Methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core, substituted with a chloro and ethyl group, and an ester linkage to a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol and methyl 2-bromo-2-phenylacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or ethyl positions .

Scientific Research Applications

Methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
  • Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

Uniqueness

Methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-12-9-18(22)25-16-11-17(15(21)10-14(12)16)26-19(20(23)24-2)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKRSKZDPIIBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
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methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
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methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
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methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
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methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
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methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate

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